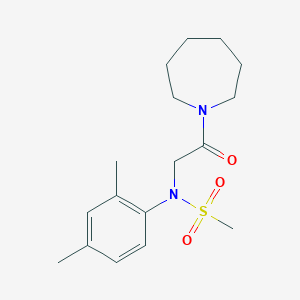
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFB is a benzamide derivative that has been synthesized through a multistep process, which will be discussed in detail below.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been shown to be overexpressed in several types of cancer, and their inhibition by this compound may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for use in lab experiments, including its high purity and high yields. This compound is also relatively easy to synthesize, making it an attractive compound for medicinal chemistry applications. However, this compound has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Other potential future directions for research on this compound include its use as a tool compound for the study of HDACs and the development of new synthetic methods for the synthesis of this compound and related compounds.
Métodos De Síntesis
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-methoxy-4-(methylthio)benzoic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it an attractive compound for medicinal chemistry applications.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been the focus of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to have anticancer properties, specifically against breast cancer cells. In addition, this compound has been shown to inhibit the growth of several other cancer cell lines, including prostate cancer, ovarian cancer, and lung cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVVMZMESTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)


